molecular formula C18H20OS B1360592 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898793-82-3

3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360592
CAS No.: 898793-82-3
M. Wt: 284.4 g/mol
InChI Key: JPKCAAWGLSZANN-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone: is an organic compound that features a phenyl ring substituted with two methyl groups and a thiomethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzene and 4’-thiomethylpropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

    3-(2,4-Dimethylphenyl)-4’-methylpropiophenone: Similar structure but with a methyl group instead of a thiomethyl group.

    3-(2,4-Dimethylphenyl)-4’-ethylpropiophenone: Similar structure with an ethyl group instead of a thiomethyl group.

Uniqueness: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKCAAWGLSZANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644677
Record name 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-82-3
Record name 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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